molecular formula C19H16ClN5 B2726269 N2-Ethyl-4-chloro-6-(1-phenyl-1H-indol-3-yl)-1,3,5-triazin-2-amine CAS No. 500587-39-3

N2-Ethyl-4-chloro-6-(1-phenyl-1H-indol-3-yl)-1,3,5-triazin-2-amine

Cat. No.: B2726269
CAS No.: 500587-39-3
M. Wt: 349.82
InChI Key: KAXQIRHENUVLQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-Ethyl-4-chloro-6-(1-phenyl-1H-indol-3-yl)-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C19H16ClN5 and its molecular weight is 349.82. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

N2-Ethyl-4-chloro-6-(1-phenyl-1H-indol-3-yl)-1,3,5-triazin-2-amine and its derivatives play a significant role in synthetic chemistry. For instance, Masala & Taddei (1999) utilized 2,4,6-Trichloro[1,3,5]triazine, a related compound, for the synthesis of amide libraries, demonstrating its versatility in organic synthesis (Masala & Taddei, 1999). Similarly, Plas et al. (2010) studied the transformation of heterocyclic halogeno compounds with nucleophiles, which is relevant in the synthesis of various triazine derivatives (Plas et al., 2010).

Antimicrobial Research

Compounds from the triazine class have been evaluated for their antimicrobial properties. Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives and assessed their antimicrobial activities, indicating the potential of triazine derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Photocatalysis and Material Science

Triazine-based compounds are also significant in materials science and photocatalysis. For example, Liu et al. (2015) investigated the use of triazine derivatives in the structure and properties of iodoplumbate hybrids, which have applications in photocatalysis and wastewater treatment (Liu et al., 2015). D'Este et al. (2014) compared different triazine-based chemistry for amine ligation to hyaluronan, revealing its potential in biomedical applications (D'Este et al., 2014).

Organocatalysis

Triazine-based porous organic polymers have been explored for their use in organocatalysis. Kundu & Bhaumik (2015) synthesized a triazine-based porous organic polymer and utilized it as a heterogeneous organocatalyst for the synthesis of 2-amino-chromenes, showcasing its application in catalysis (Kundu & Bhaumik, 2015).

Antiviral Research

Rusinov et al. (2012) conducted research on the synthesis and antiviral activity of 1,2,4-triazine derivatives, underlining the importance of triazine derivatives in the development of new antiviral agents (Rusinov et al., 2012).

Properties

IUPAC Name

4-chloro-N-ethyl-6-(1-phenylindol-3-yl)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5/c1-2-21-19-23-17(22-18(20)24-19)15-12-25(13-8-4-3-5-9-13)16-11-7-6-10-14(15)16/h3-12H,2H2,1H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXQIRHENUVLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)C2=CN(C3=CC=CC=C32)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.